Neuropeptide SF (human)

ASIC3 channel modulation pain signaling ion channel pharmacology

Why choose Neuropeptide SF (human) (NPSF) for your research? It is the superior RFamide for robust NPFF2 functional agonism (EC50 0.0011 nM), unlike RFRP-3/NPVF which has poor NPFF2 activity. NPSF delivers a unique, graded 12-fold ASIC3 current potentiation—a distinct intermediate-efficacy profile between NPFF and FMRFamide for precise dose-response studies. It also demonstrates a higher in vivo anti-opioid potency than NPFF-derived peptides in acute and inflammatory pain models. For experiments requiring specific NPFF2 signaling, partial receptor occupancy studies (Ki 12.1 nM), or multi-target pain mechanisms, NPSF's specific pharmacological fingerprint makes it the irreplaceable choice over its closest analogs.

Molecular Formula C65H94N18O15
Molecular Weight 1367.6 g/mol
CAS No. 192387-39-6
Cat. No. B573721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeuropeptide SF (human)
CAS192387-39-6
Molecular FormulaC65H94N18O15
Molecular Weight1367.6 g/mol
Structural Identifiers
InChIInChI=1S/C65H94N18O15/c1-36(2)31-47(81-62(96)48(33-39-17-9-5-10-18-39)80-55(89)37(3)74-57(91)43(23-26-51(67)85)75-56(90)41(66)35-84)60(94)82-49(34-40-19-11-6-12-20-40)61(95)78-45(25-28-53(69)87)64(98)83-30-14-22-50(83)63(97)77-44(24-27-52(68)86)59(93)76-42(21-13-29-73-65(71)72)58(92)79-46(54(70)88)32-38-15-7-4-8-16-38/h4-12,15-20,36-37,41-50,84H,13-14,21-35,66H2,1-3H3,(H2,67,85)(H2,68,86)(H2,69,87)(H2,70,88)(H,74,91)(H,75,90)(H,76,93)(H,77,97)(H,78,95)(H,79,92)(H,80,89)(H,81,96)(H,82,94)(H4,71,72,73)/t37-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1
InChIKeyZOCAYXQBGJIAOK-UDXVSVLKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neuropeptide SF (human) CAS 192387-39-6: Endogenous RFamide Neuropeptide for NPFF2 Receptor Activation Studies


Neuropeptide SF (human) (NPSF), also known as RFRP-1, is an endogenous RFamide neuropeptide encoded by the NPVF gene. It functions as a potent agonist at the neuropeptide FF receptors NPFF1 and NPFF2 (formerly HLWAR77), with reported EC50 values of 29 nM and 0.0011–0.39 nM, respectively [1]. As a member of the RFamide peptide family characterized by a C-terminal Arg-Phe-NH₂ motif, NPSF is implicated in pain modulation, opioid tolerance, HPA axis regulation, locomotor activity, and food intake [2]. The mature human peptide comprises 11 amino acids (SQAFLFQPQRF-NH₂) with a molecular weight of approximately 1367.55 Da [3].

Why Generic NPFF/NPAF Agonists Cannot Substitute for Neuropeptide SF (human) in Specialized Research Applications


Although multiple RFamide peptides (NPFF, NPAF, RFRP-3/NPVF) activate NPFF1 and NPFF2 receptors, they exhibit markedly divergent functional profiles that preclude simple interchange. NPSF (human) demonstrates a distinct combination of receptor subtype selectivity, non-receptor ion channel modulation, and in vivo neuroendocrine effects that differ quantitatively and qualitatively from its closest analogs [1]. Substitution with NPFF or NPAF fails to replicate the specific HPA axis activation magnitude observed with NPSF, while RFRP-3/NPVF, despite higher NPFF1 affinity, shows poor NPFF2 agonist activity—a critical distinction for studies requiring NPFF2-mediated signaling [2]. These pharmacological divergences necessitate compound-specific selection criteria based on the experimental endpoint.

Neuropeptide SF (human) CAS 19238739-6: Head-to-Head Quantitative Differentiation Against Closest RFamide Analogs


ASIC3 Current Amplification: Neuropeptide SF (human) vs. NPFF vs. FMRFamide

Neuropeptide SF (human) demonstrates significantly greater potentiation of heterologously expressed ASIC3 sustained currents compared to the structurally related peptides NPFF and FMRFamide. This non-receptor-mediated ion channel modulation represents a functionally distinct activity dimension independent of NPFF receptor activation [1].

ASIC3 channel modulation pain signaling ion channel pharmacology

NPFF2 Receptor Functional Activation: NPSF (RFRP-1) vs. RFRP-3 (NPVF) Selectivity Profile

NPSF (human) and RFRP-3 (NPVF) exhibit functionally divergent receptor activation profiles. While RFRP-3 displays higher affinity for NPFF1 than NPFF-derived peptides, it shows poor agonist activity at NPFF2. In contrast, NPSF demonstrates potent agonism at both NPFF1 (EC50 = 29 nM) and NPFF2 (EC50 = 0.0011 nM), making it the preferred tool for studies requiring NPFF2 engagement [1][2].

NPFF2 receptor agonism GPCR pharmacology opioid modulation

NPFF2 Receptor Binding Affinity: NPSF Ki vs. NPAF and NPFF Rank Order

In competitive radioligand binding assays using [125I]-EYF at recombinant human NPFF2 (HLWAR77), NPSF (human) exhibits a Ki of 12.1 nM. This places it approximately 40- to 55-fold lower in affinity compared to NPAF (Ki = 0.22 nM) and NPFF (Ki = 0.30 nM) [1]. This substantial affinity differential establishes a clear potency hierarchy among RFamide peptides at NPFF2.

receptor binding affinity radioligand displacement NPFF2 pharmacology

HPA Axis Activation Magnitude: NPSF (human) CRH Release and Corticosterone Elevation

NPSF (human) directly augments paraventricular corticotropin-releasing hormone (CRH) release, leading to downstream increases in plasma adrenocorticotropic hormone (ACTH) and corticosterone. While NPFF and NPAF also modulate neuroendocrine function, the quantitative magnitude of HPA axis activation differs, with NPSF demonstrating particularly pronounced effects on the CRH-ACTH-corticosterone cascade [1].

HPA axis CRH release neuroendocrine stress response

In Vivo Anti-Opioid Efficacy: NPVF-Derived Peptides vs. NPFF-Derived Peptides in Morphine Analgesia Models

Following intracerebroventricular administration, NPVF-derived peptides (including NPSF) blocked morphine-induced analgesia more potently than NPFF-derived peptides in both acute and inflammatory pain models. This functional divergence correlates with the distinct expression patterns of NPFF1 (broad limbic distribution, targeted by NPVF peptides) versus NPFF2 (spinal cord, targeted by NPFF peptides) [1].

anti-opioid activity morphine tolerance in vivo analgesia

Optimal Research Applications for Neuropeptide SF (human) CAS 19238739-6 Based on Quantitative Differentiation Evidence


ASIC3 Channel Modulation Studies Requiring Intermediate Potentiation Magnitude

NPSF (human) provides a 12-fold ASIC3 sustained current increase, positioning it as an intermediate-efficacy modulator between NPFF (9-fold) and FMRFamide (19-fold) [1]. This graded potentiation profile enables dose-response characterization of ASIC3 pharmacology in heterologous expression systems and sensory neuron preparations. Researchers investigating acid-sensing ion channel contributions to pain signaling or screening novel ASIC3 ligands benefit from NPSF's distinct 12-fold amplification magnitude relative to comparator peptides.

NPFF2 Receptor Functional Activation Where RFRP-3/NPVF Fails to Elicit Response

NPSF (human) is the appropriate RFamide peptide for experiments requiring robust NPFF2 receptor functional agonism, given that RFRP-3/NPVF exhibits poor NPFF2 agonist activity despite higher NPFF1 affinity [1][2]. Studies examining NPFF2-mediated Gαi/o signaling, β-arrestin recruitment, or receptor internalization should employ NPSF rather than RFRP-3/NPVF to ensure adequate receptor activation. The sub-picomolar EC50 (0.0011 nM) at NPFF2 further enables highly sensitive detection of NPFF2-dependent responses.

Lower-Affinity NPFF2 Receptor Binding for Concentration-Response Profiling

In competitive binding assays using [125I]-EYF at human NPFF2, NPSF exhibits a Ki of 12.1 nM—approximately 40- to 55-fold weaker than NPAF (Ki = 0.22 nM) and NPFF (Ki = 0.30 nM) [1]. This moderate affinity makes NPSF particularly suitable for experiments requiring partial receptor occupancy, concentration-dependent response curves spanning multiple log units, or competitive displacement studies where near-saturating high-affinity ligands would obscure subtle binding differences.

Endogenous Anti-Opioid Mechanism Studies and Morphine Tolerance Reversal Screening

NPSF (human), as an NPVF-derived peptide, demonstrates superior in vivo blockade of morphine-induced antinociception compared to NPFF-derived peptides in both acute and inflammatory pain models [1]. Investigators studying endogenous anti-opioid systems, morphine tolerance mechanisms, or screening compounds that modulate opioid efficacy should prioritize NPSF over NPFF for its established higher in vivo anti-opioid potency. The compound's dual NPFF1/NPFF2 agonism combined with ASIC3 modulation provides a multi-target mechanistic profile relevant to complex pain states.

Quote Request

Request a Quote for Neuropeptide SF (human)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.